REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.[O:12]=[C:13]1[N:22]2[C:17]([CH:18]=[CH:19][CH:20]=[CH:21]2)=[CH:16][CH:15]=[C:14]1[C:23]([O:25][CH2:26][CH3:27])=[O:24]>C(OCC)(=O)C>[N+:1]([C:16]1[CH:15]=[C:14]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:13](=[O:12])[N:22]2[C:17]=1[CH:18]=[CH:19][CH:20]=[CH:21]2)([O-:4])=[O:2]
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(=CC=C2C=CC=CN12)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
an orange precipitate formed
|
Type
|
WAIT
|
Details
|
The reaction was complete after 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into 250 g
|
Type
|
CUSTOM
|
Details
|
crushed ice
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give an orange suspension, which
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with 100 mL dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed three times with 100 ml water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a deep red solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(N2C=CC=CC12)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 497 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |